N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
Description
Properties
Molecular Formula |
C19H15N3O3S3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11- |
InChI Key |
UWQZSMFUAGEIRL-BOPFTXTBSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation
The initial step involves reacting benzenesulfonamide derivatives with aromatic aldehydes to form Schiff bases. For example, benzenesulfonyl hydrazide is condensed with substituted benzaldehydes in tetrahydrofuran (THF) under reflux for 6–8 hours. This reaction typically achieves yields of 70–85%, with zinc chloride often employed as a catalyst to accelerate imine bond formation.
Table 1: Representative Reaction Conditions for Schiff Base Synthesis
| Aldehyde Component | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Methylindole-3-carbaldehyde | THF | ZnCl₂ | 80 | 78 |
| 5-Nitro-2-furaldehyde | Ethanol | None | 70 | 82 |
Thiazolidinone Cyclization
The Schiff base intermediate undergoes cyclization with mercaptoacetic acid to form the 2-thioxo-1,3-thiazolidin-4-one core. This reaction is conducted in dimethylformamide (DMF) at 100–120°C for 8–12 hours, with yields ranging from 65% to 80%. The mechanism proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration.
Key Optimization Parameters:
-
Solvent: Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
-
Catalyst: Anhydrous zinc chloride improves cyclization efficiency by coordinating with sulfur and oxygen atoms.
-
Stoichiometry: A 1:1.25 molar ratio of Schiff base to mercaptoacetic acid minimizes side reactions.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/ethanol mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration through characteristic coupling constants () between the indole methylidene and thiazolidinone protons. High-resolution mass spectrometry (HRMS) validates the molecular formula with an exact mass of 429.027555 g/mol.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. For instance, Knoevenagel condensation under microwave conditions (100°C, 30 minutes) achieves 80% yield with comparable stereoselectivity. This method reduces energy consumption and improves scalability.
Solvent-Free Approaches
Green chemistry protocols utilize mechanochemical grinding of reactants in the presence of catalytic , achieving 70% yield for the thiazolidinone intermediate. While environmentally friendly, this method requires rigorous optimization to prevent decomposition.
Challenges and Limitations
-
Stereochemical Control: Maintaining Z-selectivity during Knoevenagel condensation demands precise control over base strength and reaction temperature.
-
Side Reactions: Over-condensation or oxidation of the thioxo group can occur under prolonged heating, necessitating inert atmospheres.
-
Scalability: Multi-step purification processes increase production costs, particularly for chromatographic separations .
Chemical Reactions Analysis
Core Thiazolidinone Formation
The thiazolidinone core is synthesized via cyclization reactions. A common approach involves:
-
Condensation of thioketones with amines or cyclization of thiourea derivatives with α-halo carbonyl compounds.
-
Knoevenagel condensation to introduce the (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene] moiety. This step uses indole-3-carbaldehyde derivatives and 2-thioxo-1,3-thiazolidin-4-ones under acidic conditions (acetic acid, ammonium acetate) to yield the Z-configured product .
Example reaction conditions :
Sulfonamide Functionalization
The benzenesulfonamide group is introduced via nucleophilic substitution:
-
Reaction of the thiazolidinone amine with benzenesulfonyl chloride in dichloromethane or THF.
-
Base catalysis (e.g., triethylamine) to deprotonate the amine and drive the reaction .
Key characterization data :
-
Z-isomer confirmation : The 5-methylidene proton appears as a singlet at δ 8.20–7.94 ppm in NMR, consistent with Z-geometry .
-
Sulfonamide signature : IR bands at ~1350 cm (S=O asymmetric stretch) and ~1160 cm (S=O symmetric stretch) .
Enzyme Inhibition
The compound interacts with kinase and microbial targets:
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity:
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 37.9 | 57.8 |
| Methicillin-resistant S. aureus | 89.4 | 118.3 |
| Pseudomonas aeruginosa | 113.8 | 153.2 |
Data adapted from structurally related compounds .
Hydrolytic Stability
-
Thioxo group susceptibility : The 2-thioxo moiety undergoes hydrolysis in alkaline conditions to form disulfides or sulfonic acids .
-
pH-dependent degradation : Stable at pH 4–7 but degrades rapidly at pH > 9 .
Photoreactivity
Comparative Reactivity with Analogues
Synthetic Optimization Strategies
-
Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes vs. 6 hours) .
-
Solvent selection : Ethanol/water mixtures improve yield (92%) compared to DMF (78%) .
-
Catalyst screening : Ammonium acetate outperforms piperidine in Z-selectivity (95% vs. 82%) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for targeting kinase-driven pathologies and resistant microbial strains. Further studies on pharmacokinetics and in vivo efficacy are warranted to advance therapeutic applications.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to thiazolidinone derivatives. For instance, derivatives of thiazolidinones have shown promising cytotoxic effects against various cancer cell lines, including:
- Colon Cancer (HCT116)
- Breast Cancer (MCF7)
- Cervical Cancer (HeLa)
In one study, compounds similar to N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide exhibited significant activity against these cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives can exhibit antimicrobial activity. For example, studies on related compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thiazolidinone core.
- Introduction of the indole moiety.
- Sulfonamide functionalization.
This synthetic route allows for the development of various derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Several case studies have documented the efficacy of related compounds:
These findings underline the importance of exploring the full therapeutic potential of N-{(5Z)-5-[...]} through further research.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzymes by binding to their active sites. The benzenesulfonamide group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents at the 5-position (methylidene group) and the nitrogen-linked moiety (sulfonamide/amide groups). Key examples include:
| Compound Name | Substituent at 5-position | Nitrogen-Linked Group | Key Features |
|---|---|---|---|
| Target Compound | (1-Methyl-1H-indol-3-yl)methylidene | Benzenesulfonamide | Z-configuration, indole-methyl for lipophilicity, sulfonamide for H-bonding |
| N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide | 1-Ethyl-2-oxoindol-3-ylidene | 4-Methylbenzamide | Ethyl group increases steric bulk; benzamide reduces solubility |
| (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | (1-Methylindol-3-yl)methylene | 3-Hydroxyphenyl | Hydroxyl group enhances polarity and potential antioxidant activity |
| N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide | 4-Ethoxy-3-methoxybenzylidene | Benzenesulfonamide | Methoxy/ethoxy groups improve membrane permeability |
| 3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide | Thiophen-2-ylmethylidene | N-Phenylpropanamide | Thiophene enhances π-stacking; propanamide increases flexibility |
Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy: Target compound: C=O (1670–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and sulfonamide S=O (1150–1200 cm⁻¹) . Analogues with nitro groups (e.g., ) show NO₂ stretches at ~1520 cm⁻¹ .
- NMR :
Computational and Crystallographic Studies
- Molecular Docking : Indole-based derivatives (e.g., target compound) exhibit stronger binding to microbial enzyme active sites (e.g., dihydrofolate reductase) than benzylidene analogues .
- Crystallography: SHELX programs () confirm Z-configuration and planarity of the thiazolidinone core in analogues .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
A stepwise approach involving Knoevenagel condensation is typical for thiazolidinone derivatives. For example, reacting a substituted aldehyde (e.g., 1-methylindole-3-carbaldehyde) with 2-thioxo-thiazolidin-4-one precursors, followed by sulfonylation. Optimization includes adjusting solvents (e.g., ethanol or DMF), catalysts (e.g., piperidine), and reaction times (24–48 hours). Purification via column chromatography or recrystallization improves yield .
Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?
- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
- NMR : Prioritize ¹H NMR signals for the indole methyl group (~δ 3.8 ppm), thiazolidinone protons (δ 4.5–5.5 ppm), and aromatic sulfonamide protons (δ 7.5–8.0 ppm). ¹³C NMR should confirm carbonyl (C=O, ~δ 170 ppm) and thiocarbonyl (C=S, ~δ 190 ppm) .
- X-ray crystallography : Resolve stereochemistry (e.g., Z-configuration of the benzylidene group) .
Q. What purification strategies effectively isolate this compound and mitigate common by-products?
Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to separate unreacted aldehydes or sulfonamide intermediates. Recrystallization in ethanol/water mixtures removes polar impurities .
Q. How should stability and degradation profiles be assessed under storage conditions?
Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) under varying temperatures (4°C, 25°C) and humidity. Degradation products (e.g., oxidized sulfones) can be identified using LC-MS .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict NMR chemical shifts and IR vibrations. Compare computed results with experimental data to validate structural assignments. Discrepancies in aromatic proton shifts may arise from solvent effects, requiring implicit solvent models (e.g., PCM) .
Q. What mechanistic insights explain the reactivity of the thioxo group in oxidation/reduction reactions?
The thioxo group (C=S) undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides/sulfones, altering bioactivity. Reduction with NaBH₄ converts it to a thiazolidine (C-SH), impacting hydrogen-bonding interactions. Monitor these reactions via TLC and characterize products via HRMS .
Q. How can palladium-catalyzed reductive cyclization modify the indole moiety?
Use Pd/C or Pd(OAc)₂ with formic acid as a hydrogen source to reduce nitro groups or facilitate cyclization. This method introduces fused heterocycles, enhancing bioactivity. Optimize catalyst loading (5–10 mol%) and reaction time (6–12 hours) .
Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity enhancement?
Synthesize analogs with varied substituents on the indole (e.g., halogenation) or sulfonamide (e.g., alkyl/aryl groups). Test against targets like hemoglobin subunits (α/β) via molecular docking (AutoDock Vina) and validate with SPR or ITC binding assays .
Q. How does the Z-configuration of the benzylidene group influence electronic properties?
The Z-configuration creates a planar geometry, enhancing conjugation between the indole and thiazolidinone moieties. UV-Vis spectroscopy (λmax ~350–400 nm) and DFT-calculated HOMO-LUMO gaps (~3–4 eV) confirm extended π-delocalization, critical for redox activity .
Q. What experimental and computational approaches validate target binding (e.g., hemoglobin subunits)?
Combine molecular docking (PDB: 1HHO for hemoglobin) with MD simulations (GROMACS) to assess binding stability. Experimentally, use fluorescence quenching assays to measure binding constants (Kd) and competitive ELISA to confirm specificity .
Methodological Notes
-
Contradiction Management : Conflicting spectral data (e.g., NMR shifts) should be cross-validated using 2D techniques (HSQC, HMBC) or alternative synthetic routes .
-
Data Tables :
Key Spectral Markers FT-IR (cm⁻¹) ¹H NMR (ppm) ¹³C NMR (ppm) Thiazolidinone C=O 1680–1720 – ~170 Indole C-H – 6.8–7.5 (m) 110–130 Sulfonamide S=O 1150–1200 – –
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
